2,3-Diiodonaphthalene

Vue d'ensemble

Description

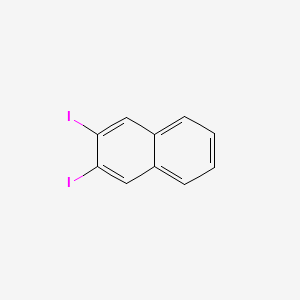

2,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by iodine atoms .

Synthesis Analysis

The synthesis of 2,3-diiodonaphthalene has been reported in several studies . One method involves a sequentially cascade iodocyclization process, which allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives . This method reportedly yields up to 99% of the product under mild conditions .Molecular Structure Analysis

The molecular structure of 2,3-diiodonaphthalene is planar, and the molecules are packed in a herring-bone motif . The C—I bond lengths in the molecule are slightly shorter [2.087 (7)–2.107 (7) A] than the bond lengths in its 1,8-diiodonaphthalene isomer [2.11 (1)–2.13 (1) A], which can be attributed to strain relief in the latter .Chemical Reactions Analysis

The analysis of the electronic structure of some iodo-naphthalene molecules revealed intramolecular steric repulsions and through-space interactions between vicinal iodines . Pronounced steric repulsion between iodine substituents was also observed in the molecular structure of 1,8-diiodonaphthalene where the I atoms are twisted out of the aromatic ring plane by 5–17 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 2,3-Diiodonaphthalene has been synthesized through a two-step process involving iodination and a retro Diels-Alder reaction combined with sublimation. This method showcases the compound's potential in synthetic organic chemistry (Hellberg, Allared, & Pelcman, 2003).

- It has also been used as a precursor for organometallic reagents and compounds derived from nucleophilic substitution, further highlighting its versatility in chemical synthesis (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).

Metallocene Synthesis

- 2,3-Diiodonaphthalene has been used in the synthesis of metallocenes, where it acts as a linking agent between cyclopentadienyl manganese tricarbonyl and ferrocene units (Gronbeck, Matchett, & Rosenblum, 1990).

Magnetic and Electronic Properties

- The compound has shown utility in the field of materials science, particularly in the synthesis of paramagnetic bisnickelocene derivatives, which exhibit intriguing magnetic and electronic interactions (Trtica et al., 2010).

Applications in Sensing Technologies

- 2,3-Diiodonaphthalene derivatives have been employed in the synthesis of phenalenone derivatives, which function as fluorescent chemosensors for fluoride ions, demonstrating its potential in environmental and analytical chemistry (Chen et al., 2011).

Mécanisme D'action

Target of Action

It is known that iodinated compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

It is known that the iodine atoms in the compound can participate in various chemical reactions, potentially altering the function of target molecules . The C—I bond lengths in 2,3-Diiodonaphthalene are slightly shorter than those in its 1,8-diiodonaphthalene isomer, which can be attributed to strain relief in the latter .

Biochemical Pathways

Iodinated compounds can influence a variety of biochemical processes, including those involving proteins and enzymes .

Pharmacokinetics

Iodinated compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Iodinated compounds can have a variety of effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Diiodonaphthalene. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .

Propriétés

IUPAC Name |

2,3-diiodonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWAIAGCHIYVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diiodonaphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the most efficient synthesis routes for 2,3-Diiodonaphthalene?

A1: Two main synthesis routes stand out for their efficiency:

- Sandmeyer Reaction: [] This method utilizes anhydrous acetic acid as a solvent and involves the conversion of 2,3-diaminonaphthalene to 2,3-diiodonaphthalene. Interestingly, using dilute sulfuric acid instead leads to the formation of 2,3-naphtho-triazole, highlighting the crucial role of solvent choice.

- Iodination of Bis(hexachlorocyclopentadiene) Adduct: [] This two-step method involves iodination of the bis(hexachlorocyclopentadiene) adduct of naphthalene in methanesulfonic acid, followed by a retro Diels-Alder reaction coupled with sublimation to yield 2,3-diiodonaphthalene.

Q2: Can you describe the molecular structure and characteristics of 2,3-Diiodonaphthalene?

A: 2,3-Diiodonaphthalene [] (C10H6I2) features a planar molecular structure. In its crystal form, the molecules arrange themselves in a herringbone motif, stabilized by weak I⋯I intermolecular interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)

![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)

![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)